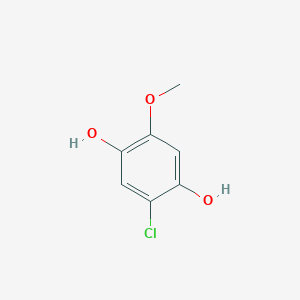
2-Chloro-5-methoxybenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxybenzene-1,4-diol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a methoxy group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxybenzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 5-methoxybenzene-1,4-diol using chlorine or a chlorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process may include steps such as nitration, reduction, and chlorination, followed by purification to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxybenzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the methoxy group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or demethoxylated products.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-Chloro-5-methoxybenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxybenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or methoxy group can be replaced by other functional groups. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxybenzene-1,3-diol
- 2-Chloro-3-methoxybenzene-1,4-diol
- 2-Chloro-5-methoxybenzene-1,3-diol
Uniqueness
2-Chloro-5-methoxybenzene-1,4-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67289-06-9 |
|---|---|
Molecular Formula |
C7H7ClO3 |
Molecular Weight |
174.58 g/mol |
IUPAC Name |
2-chloro-5-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C7H7ClO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,9-10H,1H3 |
InChI Key |
HZZNREBBIMHWQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















